molecular formula C28H30ClN3O3S B11454273 N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11454273
M. Wt: 524.1 g/mol
InChI Key: LFPMDTUCMGPQGC-UHFFFAOYSA-N
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Description

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the indole derivative reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Ethoxypropyl Group: This step involves the reaction of the intermediate with 3-ethoxypropylamine under basic conditions.

    Formation of the Final Compound: The final step involves the coupling of the intermediate with thiophen-2-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride
  • 2-(3-methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • 1-(2-(4-methoxyanilino)-2-oxoethyl)-4-methylpyridinium chloride

Uniqueness

N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}-2-(1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H30ClN3O3S

Molecular Weight

524.1 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-ethoxypropyl)-2-[[2-(1H-indol-3-yl)acetyl]-(thiophen-2-ylmethyl)amino]acetamide

InChI

InChI=1S/C28H30ClN3O3S/c1-2-35-15-6-14-30-28(34)27(20-10-12-22(29)13-11-20)32(19-23-7-5-16-36-23)26(33)17-21-18-31-25-9-4-3-8-24(21)25/h3-5,7-13,16,18,27,31H,2,6,14-15,17,19H2,1H3,(H,30,34)

InChI Key

LFPMDTUCMGPQGC-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC=CS2)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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